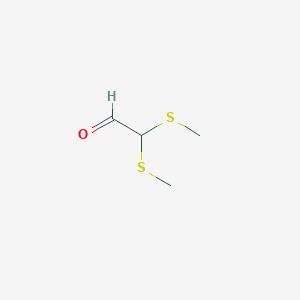

Acetaldehyde, bis(methylthio)-

Description

Acetaldehyde, bis(methylthio)- (structure: CH₃C(SCH₃)₂), is a sulfur-containing aldehyde derivative characterized by two methylthio (-SCH₃) groups attached to the acetaldehyde backbone. For instance, bis(methylthio)silvatin, a cyclic dipeptide with methylmercapto substitutions, shares structural motifs involving methylthio groups . Such compounds often arise from biosynthetic pathways involving sulfur-containing amino acids like methionine and cysteine, which are precursors in transamination reactions under oxidative stress .

Properties

CAS No. |

101010-59-7 |

|---|---|

Molecular Formula |

C4H8OS2 |

Molecular Weight |

136.2 g/mol |

IUPAC Name |

2,2-bis(methylsulfanyl)acetaldehyde |

InChI |

InChI=1S/C4H8OS2/c1-6-4(3-5)7-2/h3-4H,1-2H3 |

InChI Key |

PLVDFUJWAUMETJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC(C=O)SC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(methylthio)methane

- Structure : CH₂(SCH₃)₂

- CAS Number : 1618-26-4

- Synthesis: Not detailed in the evidence, but safety data indicate industrial handling protocols .

- Applications : Used in materials science and organic synthesis.

- Key Differences : Unlike acetaldehyde derivatives, bis(methylthio)methane lacks an aldehyde functional group, reducing its reactivity toward nucleophilic additions.

Bis[1-(methylthio)ethyl] Disulfide

- Structure : (CH₃S-CH₂-CH₂)₂S₂

- Synthesis: Linked to sulfur-containing amino acid degradation under oxidative conditions .

- Applications : Found in volatile organic compounds (VOCs) in biological systems.

- Key Differences : Contains a disulfide bridge (S-S), enhancing redox activity compared to the thioether groups in acetaldehyde derivatives.

1-(Methylthio)-2-butanone

- Structure : CH₃C(O)CH₂SCH₃

- CAS Number : 13678-58-5

- Synthesis: Not explicitly described, but structurally related to acetaldehyde derivatives via methylthio substitution .

- Applications: Potential flavor or fragrance component due to ketone-thioether hybrid structure.

- Key Differences : The ketone group alters reactivity, favoring nucleophilic attacks at the carbonyl carbon rather than aldehyde-specific reactions.

Bis(methylthio)silvatin

- Structure : Cyclo(Gly-Tyr) dipeptide with methylthio groups at positions 2 and 5 .

- Synthesis : Produced by Gliocladium virens; stereoisomers confirmed via NMR and melting point comparisons .

- Key Differences : Incorporates a peptide backbone, distinguishing it from simpler acetaldehyde derivatives.

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.